molecular formula C12H22N2O4 B2555026 4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid CAS No. 1409782-99-5

4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid

Cat. No.: B2555026
CAS No.: 1409782-99-5
M. Wt: 258.318
InChI Key: SGVKEDFEEICZHK-UHFFFAOYSA-N
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Description

4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at position 4, a methyl substituent at position 1, and a carboxylic acid moiety at position 3. The Boc group serves as a protective moiety for amines during synthetic processes, enabling selective reactivity in multi-step organic syntheses, particularly in pharmaceutical intermediates .

Properties

IUPAC Name

1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)13-12(9(15)16)5-7-14(4)8-6-12/h5-8H2,1-4H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVKEDFEEICZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₂₂N₂O₄
  • Molecular Weight : 242.32 g/mol
  • CAS Number : 115655-44-2

The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group, enhancing its stability during chemical reactions. This structural design allows it to serve as an effective intermediate in various synthetic pathways.

Synthesis Methodologies

The synthesis of 4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid typically involves several key steps:

  • Preparation of Piperidine Derivative : The initial step often includes the reaction of piperidine with tert-butyl chloroformate to introduce the Boc group.
  • Carboxylic Acid Formation : The subsequent step involves converting the Boc-protected piperidine into the carboxylic acid through hydrolysis or other functionalization techniques.
  • Purification : Techniques such as chromatography are employed to purify the final product, ensuring high yield and purity.

Medicinal Chemistry

This compound is primarily utilized in drug development due to its potential as a building block for pharmaceuticals targeting various biological pathways:

  • Neuropharmacology : The compound is investigated for its role in synthesizing drugs aimed at treating neurological disorders, including anxiety and depression. Its structure allows it to mimic natural substrates, facilitating interactions with neurotransmitter receptors .
  • Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly as neuraminidase inhibitors, which are essential in treating viral infections like influenza.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it invaluable in constructing pharmaceutical agents:

  • Substitution Reactions : The Boc protecting group allows selective reactions at other sites on the molecule, enabling the synthesis of diverse piperidine derivatives.

Biological Studies

The biological activity of this compound has been explored in several studies:

  • Enzyme Inhibition : It has been used in studies examining enzyme inhibitors, where it demonstrates potential interactions with biological targets through hydrogen bonding and electrostatic interactions .
  • Anti-inflammatory Effects : Similar compounds have shown the ability to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of related piperidine derivatives, revealing significant reductions in tumor size in mouse models treated with these compounds. The findings indicate that structural modifications can enhance biological activity, positioning these derivatives as promising candidates for cancer therapy.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of similar compounds indicated their potential role in mood regulation. These findings support further exploration into their use as lead candidates for developing new antidepressants or anxiolytics.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The compound’s structural analogs differ in ring systems, substituents, and functional groups. Key examples include:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight CAS/ID
4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid Piperidine Boc-protected amine, methyl (C1), carboxylic acid (C4) ~315.36 (est.) Not explicitly listed
2-((4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)methyl)oxazole-4-carboxylic acid Diazepane + oxazole Boc-protected diazepane, oxazole-carboxylic acid 325.36 1860297-13-7
4-(4-{[(tert-Butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid Piperidine Boc-protected amine, butanoic acid chain (C4) Not provided 1461714-30-6
tert-Butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate Piperidine Boc-protected amine, hydroxymethyl (C4) Not provided 1262408-81-0
4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester Piperidine Boc-protected amine, aminophenylcarbamoyl Not provided 919108-51-3
Key Observations:

Ring Systems :

  • The diazepane analog (1860297-13-7) introduces a seven-membered ring, increasing conformational flexibility compared to piperidine .
  • Piperidine-based analogs retain the six-membered ring but vary in substituent positioning.

Functional Groups: Carboxylic acid vs. hydroxymethyl: The target compound’s carboxylic acid (pKa ~2-3) enhances aqueous solubility and reactivity compared to the hydroxymethyl group in 1262408-81-0, which may favor ether formation or oxidation . Butanoic acid chain (1461714-30-6) extends hydrophobicity and alters molecular interactions compared to the compact carboxylic acid in the target compound .

The aminophenylcarbamoyl group in 919108-51-3 introduces aromatic amine functionality, which may enhance binding to biological targets but reduce solubility .

Biological Activity

4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid, also known as N-Boc-Amino-Piperidinyl-1,1-Carboxylic Acid, is a compound with significant biological relevance. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

  • Chemical Formula : C₁₁H₂₀N₂O₄
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 252720-31-3
  • IUPAC Name : 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid
  • Boiling Point : 410 °C
  • Solubility : Highly soluble in water (462 mg/ml) .

The biological activity of this compound can be attributed to its interaction with various biological targets. It is believed to act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. The presence of the piperidine ring allows for conformational flexibility, which is crucial for binding to target proteins.

In Vitro Studies

Research has demonstrated that this compound exhibits promising activity against certain types of cancer cells. For instance, studies have shown that derivatives of piperidine compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study: Cancer Inhibition

A notable study investigated the effects of piperidine derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications on the piperidine ring and the Boc group can significantly influence its biological activity. For example:

ModificationEffect on Activity
Removal of Boc groupIncreased bioavailability but decreased stability
Substitution on the piperidine nitrogenEnhanced binding affinity to target proteins
Alteration of carboxylic acid groupVariation in solubility and pharmacokinetics

Absorption and Distribution

The compound demonstrates high gastrointestinal absorption, making it a suitable candidate for oral administration. However, it is not expected to cross the blood-brain barrier effectively, limiting its central nervous system activity .

Toxicological Profile

Preliminary toxicity studies indicate that this compound has a moderate safety profile. Hazard statements include potential irritation to skin and eyes, necessitating caution during handling .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three primary functional groups:

  • tert-butoxycarbonyl (Boc) protecting group on the amine.

  • Carboxylic acid (-COOH) group.

  • Piperidine ring with a methyl substituent at position 1.

These groups dictate its reactivity in organic synthesis.

Deprotection of the Boc Group

The Boc group acts as a reversible amine protector. Its removal typically occurs under acidic conditions:

  • Reaction : Acidic hydrolysis (e.g., trifluoroacetic acid (TFA) or HCl in dioxane).

  • Product : The amine is deprotected, yielding 4-amino-1-methylpiperidine-4-carboxylic acid.

  • Conditions : Room temperature or mild heating (e.g., 50–90°C for 2–3 hours) .

Reactions of the Carboxylic Acid Group

The carboxylic acid can undergo standard transformations:

Reaction TypeConditionsProduct
Amidation Coupling agents (e.g., EDCl, HOBt) + amineAmide derivatives
Esterification Alcohols (e.g., methanol) + acid catalyst (e.g., H₂SO₄)Methyl ester or other alkyl esters
Decarboxylation Pyrolysis or thermal treatmentPiperidine derivatives without the carboxylic acid

Piperidine Ring Modifications

The piperidine ring may undergo:

  • Oxidation : Leading to ring-opening or formation of lactams, depending on substituents .

  • Alkylation : Introducing substituents at nitrogen or other positions via SN2 reactions.

  • Cleavage : Under strong acidic or basic conditions, potentially forming acyclic products.

Metabolic Stability and In Vivo Reactions

Related piperidine derivatives (e.g., 4-amino-4-benzylpiperidines) undergo oxidative metabolism in vivo, leading to rapid clearance . While direct data for the target compound is unavailable, analogous structures suggest:

  • Oxidative cleavage of the piperidine ring (e.g., C-2 oxidation).

  • Hydrolysis of amide bonds or esters under physiological conditions.

Reaction Comparison with Analogous Compounds

CompoundKey DifferenceReactivity
4-{[(Benzyloxy)carbonyl]amino}-1-methylpiperidine-4-carboxylic acidBenzyloxycarbonyl (Cbz) groupHigher stability under acidic conditions compared to Boc
1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acidDual Boc protectionRequires stronger acids for deprotection
4-Amino-1-methylpiperidine-4-carboxylic acidUnprotected amineMore reactive toward alkylation or acylation

Q & A

Basic: What are the standard synthetic routes for preparing 4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid?

Methodological Answer:
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group on a piperidine scaffold. A common route involves:

Boc Protection : Reacting 1-methylpiperidine-4-amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) to introduce the Boc group .

Carboxylic Acid Functionalization : Subsequent oxidation or hydrolysis of a nitrile or ester intermediate at the 4-position to yield the carboxylic acid moiety. For example, hydrolysis of a methyl ester using aqueous lithium hydroxide (LiOH) in THF/water mixtures is a standard method .
Key Characterization : Confirm product purity via 1^1H/13^{13}C NMR (amide protons at δ ~5.5 ppm, Boc tert-butyl group at δ ~1.4 ppm) and LC-MS (expected [M+H]+ at m/z 244.29) .

Advanced: How can researchers optimize stereochemical control during synthesis?

Methodological Answer:
Stereochemical challenges arise in retaining the Boc-protected amine’s configuration during reactions. Strategies include:

  • Chiral Auxiliaries : Use enantiomerically pure starting materials or chiral catalysts (e.g., L-proline derivatives) to direct stereochemistry.
  • Low-Temperature Conditions : Conduct reactions at sub-ambient temperatures (−20°C to 0°C) to minimize racemization .
  • X-ray Crystallography : Validate stereochemistry using single-crystal diffraction (e.g., SHELX software for structure refinement) .
    Example : describes a LiOH-mediated hydrolysis step at 20°C to preserve stereochemical integrity.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Identify tert-butyl protons (singlet at δ ~1.4 ppm), piperidine ring protons (δ ~2.5–3.5 ppm), and carboxylic acid protons (broad peak at δ ~10–12 ppm).
    • 13^{13}C NMR: Confirm Boc carbonyl (δ ~155 ppm) and carboxylic acid (δ ~170 ppm) .
  • Mass Spectrometry (LC-MS) : Verify molecular weight ([M+H]+ = 244.29) and fragmentation patterns (e.g., loss of Boc group, m/z 144) .
  • Infrared (IR) Spectroscopy : Detect Boc C=O stretch (~1680–1720 cm1^{-1}) and carboxylic acid O-H stretch (~2500–3300 cm1^{-1}) .

Advanced: How does the Boc group’s stability impact experimental design under varying pH or temperature?

Methodological Answer:
The Boc group is acid-labile but stable under basic conditions. Key considerations:

  • Acidic Conditions : Avoid prolonged exposure to trifluoroacetic acid (TFA) or HCl, which cleave the Boc group. Use mild acids (e.g., acetic acid) for pH adjustments .
  • Thermal Stability : Decomposition occurs above ~200°C, as noted in . Avoid high-temperature reactions (e.g., reflux above 150°C).
  • Incompatibilities : Oxidizing agents (e.g., peroxides) may degrade the Boc group; store away from such reagents .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:
Refer to Safety Data Sheets (SDS) for hazard mitigation:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .
  • Storage : Keep in a cool, dry place (<25°C) in airtight containers under inert gas (e.g., N2_2) to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in reported toxicity data across SDS sources?

Methodological Answer:
Discrepancies in hazard classification (e.g., H302 vs. “not classified” in vs. 19) arise due to:

  • Data Gaps : Some SDS omit toxicity studies due to proprietary restrictions.
  • Mitigation Strategies :
    • Literature Review : Cross-reference peer-reviewed studies (e.g., PubMed, Reaxys) for LD50_{50} data.
    • In Silico Modeling : Use tools like ADMET Predictor™ to estimate oral toxicity.
    • Empirical Testing : Conduct acute toxicity assays (OECD Guideline 423) for confirmation .

Basic: What are the applications of this compound in medicinal chemistry?

Methodological Answer:
The Boc-protected piperidine scaffold is a versatile intermediate:

  • Peptide Mimetics : Used to constrain backbone conformations in protease inhibitors.
  • Drug Prototypes : Acts as a precursor for kinase inhibitors or GPCR modulators (e.g., describes derivatives targeting pyridinyl-piperidine interactions) .

Advanced: How can researchers design structure-activity relationship (SAR) studies using this compound?

Methodological Answer:

  • Derivatization : Modify the carboxylic acid (e.g., esterification, amidation) or methyl group (e.g., halogenation) to probe steric/electronic effects.
  • Biological Assays : Pair synthetic analogs with enzymatic (e.g., IC50_{50} measurements) or cellular (e.g., proliferation assays) screens.
  • Computational Docking : Use AutoDock Vina to predict binding modes against targets like PI3K or mTOR .

Basic: What purification methods are recommended for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (polarity adjusted for Rf_f ~0.3).
  • Acid-Base Extraction : Partition between organic (DCM) and aqueous phases under pH control (e.g., pH 3–4 for carboxylic acid solubility) .

Advanced: What strategies mitigate Boc group cleavage during multi-step syntheses?

Methodological Answer:

  • Sequential Protection : Introduce Boc after acid-sensitive steps (e.g., ester hydrolysis).
  • Alternative Protecting Groups : Use Fmoc (base-labile) for orthogonal protection.
  • Neutral Workup : Quench acidic reactions with saturated NaHCO3_3 instead of HCl .

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